molecular formula C7H12ClN B1394876 3-Ethynylpiperidine hydrochloride CAS No. 959918-19-5

3-Ethynylpiperidine hydrochloride

Cat. No.: B1394876
CAS No.: 959918-19-5
M. Wt: 145.63 g/mol
InChI Key: DOVRPBHQYGSJIU-UHFFFAOYSA-N
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Description

3-Ethynylpiperidine hydrochloride is a chemical compound with the molecular formula C7H12ClN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of interest due to its unique structure, which includes an ethynyl group attached to the piperidine ring. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

3-Ethynylpiperidine hydrochloride plays a significant role in various biochemical reactions. It acts as an activator in organic chemistry, participating in alkynylation reactions, substitution reactions, and cyclization reactions . The compound interacts with enzymes, proteins, and other biomolecules, facilitating these reactions. For instance, it can interact with copper-based catalysts in alkynylation reactions, enhancing the efficiency and selectivity of the process .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular metabolism . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard conditions, but its stability and degradation can vary depending on the experimental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall physiology . At higher doses, it can exhibit toxic or adverse effects, such as cytotoxicity and organ damage . Threshold effects may also be observed, where a certain dosage level is required to elicit a significant biological response . These dosage effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux . The compound can affect the levels of metabolites and the activity of metabolic enzymes, leading to changes in cellular metabolism . For example, it can inhibit specific enzymes in the glycolytic pathway, resulting in altered glucose metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and effects on cellular function . Studying the transport and distribution of this compound is important for understanding its pharmacokinetics and optimizing its use in research and therapy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethynylpiperidine hydrochloride can be synthesized through several methods. One common approach involves the reflux of ethynyl copper in ethanol, followed by an SN2 substitution reaction with piperidine to obtain the product . Another method involves the synthesis from 1-piperidinecarboxylic acid, 3-ethynyl-, 1,1-dimethylethyl ester . The reaction conditions typically involve the use of hydrogen chloride in 1,4-dioxane at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylpiperidine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include ethynyl copper, ethanol, and hydrogen chloride in 1,4-dioxane . The reaction conditions typically involve refluxing and room temperature reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the SN2 substitution reaction with piperidine yields this compound as the primary product .

Scientific Research Applications

3-Ethynylpiperidine hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

3-Ethynylpiperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives.

Properties

IUPAC Name

3-ethynylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVRPBHQYGSJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694810
Record name 3-Ethynylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959918-19-5
Record name Piperidine, 3-ethynyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959918-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynylpiperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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